Benz(c)acridine-7-carboxylic acid Benz(c)acridine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 34623-43-3
VCID: VC20660319
InChI: InChI=1S/C18H11NO2/c20-18(21)16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H,(H,20,21)
SMILES:
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol

Benz(c)acridine-7-carboxylic acid

CAS No.: 34623-43-3

Cat. No.: VC20660319

Molecular Formula: C18H11NO2

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

Benz(c)acridine-7-carboxylic acid - 34623-43-3

Specification

CAS No. 34623-43-3
Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
IUPAC Name benzo[c]acridine-7-carboxylic acid
Standard InChI InChI=1S/C18H11NO2/c20-18(21)16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H,(H,20,21)
Standard InChI Key WFYWIVLSNRSHRE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

Benz(c)acridine-7-carboxylic acid consists of a planar acridine scaffold fused with a benzene ring, forming a tetracyclic system. The carboxylic acid group at position 7 introduces polarity and hydrogen-bonding capabilities, distinguishing it from non-functionalized benzacridines. The IUPAC name, benzo[c]acridine-7-carboxylic acid, reflects this substitution pattern . Key structural features include:

PropertyValueSource
Molecular formulaC₁₈H₁₁NO₂
Molecular weight273.29 g/mol
SMILESO=C(O)C1=C2C=CC3=C4C=CC=CC4=NC2=CC=C1C=C3
InChIKeyWFYWIVLSNRSHRE-UHFFFAOYSA-N

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The ¹³C NMR spectrum reveals signals for the carboxylic carbon at δ ~167 ppm, while aromatic carbons appear between δ 120–140 ppm . High-resolution MS shows a molecular ion peak at m/z 273.0790 (calculated for C₁₈H₁₁NO₂: 273.0789) .

Synthesis and Reactivity

Synthetic Routes

A one-pot, three-component condensation reaction is the most efficient method for synthesizing benz(c)acridine derivatives. Using sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) as a heterogeneous catalyst, aromatic aldehydes, 1-naphthylamine, and dimedone react under solvent-free conditions at 140°C to yield 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one intermediates, which are subsequently oxidized to the carboxylic acid . This method offers advantages such as:

  • High yields (85–92%)

  • Short reaction times (5–15 minutes)

  • Eco-friendly conditions (solvent-free, recyclable catalyst)

Derivative Synthesis

The carboxylic acid group enables further functionalization. For example, esterification with alcohols or amidation with amines produces derivatives with modified solubility and bioactivity .

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValueSource
Melting point250°C
Boiling point418.25°C (estimated)
Density1.1884 g/cm³ (estimated)
pKa0.94 ± 0.20 (predicted)

The high melting point reflects strong intermolecular hydrogen bonding via the carboxylic acid group. The low pKa indicates moderate acidity, facilitating deprotonation under physiological conditions .

Solubility and Stability

Benz(c)acridine-7-carboxylic acid is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). It is stable under ambient conditions but may degrade under strong UV light due to the aromatic system .

Biological Activity and Applications

Carcinogenicity and Toxicology

While unsubstituted benz(c)acridine is non-carcinogenic, methyl derivatives (e.g., 7-methylbenz(c)acridine) exhibit significant carcinogenicity in rodent models . The carboxylic acid group in benz(c)acridine-7-carboxylic acid likely reduces this risk by altering metabolic activation pathways .

Applications in Materials Science

The extended π-conjugated system makes this compound a candidate for organic semiconductors and fluorescent probes. Functionalization at the 7-position tailors electronic properties for optoelectronic devices .

ParameterValueSource
Hazard codeXi (Irritant)
Safety precautionsAvoid inhalation, skin contact

Recent Developments and Future Directions

Drug Design Innovations

Recent work focuses on hybrid molecules combining benz(c)acridine scaffolds with pharmacophores like triazoles or quinazolines to enhance anticancer selectivity . For example, triazolopyrimidine derivatives exhibit dual kinase and DNA-binding activity .

Green Chemistry Advances

Catalytic systems using mesoporous silica (e.g., SBA-15) or ionic liquids improve the sustainability of benz(c)acridine synthesis, reducing waste and energy consumption .

Analytical Challenges

Quantifying trace levels of benz(c)acridine-7-carboxylic acid in environmental samples requires advanced techniques like HPLC-MS/MS, yet standardized methods remain under development .

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